3-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5O/c19-14-5-1-4-13(9-14)18(25)21-15-6-2-3-12(10-15)16-7-8-17-22-20-11-24(17)23-16/h1-11H,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQANQCVYGRHSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Chlorination
The triazolo-pyridazine core is synthesized fromtriazolo[4,3-b]pyridazin-3-ol via phosphorylation followed by chlorination.
Procedure :
- Phosphorylation :
- Work-up :
Analytical Data :
Reduction to 3-Aminophenyl Intermediate
Catalytic Hydrogenation
The nitro group is reduced to an amine using hydrazine hydrate and palladium catalysis.
Procedure :
- Reaction Setup :
- Work-up :
Analytical Data :
Acylation with 3-Chlorobenzoyl Chloride
Amide Bond Formation
The amine intermediate is acylated to introduce the 3-chlorobenzamide group.
Procedure :
- Reaction Conditions :
- Work-up :
Analytical Data :
- ¹H NMR (DMSO-d₆) : δ 10.54 (s, 1H, -NHCO-), 8.04–8.34 (m, 6H, aryl-H), 7.52–7.59 (m, 3H, aryl-H).
- LC-MS : m/z 419 [M+H]⁺.
Optimization and Reaction Conditions
Critical Parameters
Solvent Selection :
- THF/ethyl acetate mixtures improve solubility during acylation.
- Ethanol facilitates catalytic reductions without side reactions.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : >98.5% purity under gradient elution (ACN/H₂O).
Chemical Reactions Analysis
3-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide involves the inhibition of key enzymes and signaling pathways. It has been shown to inhibit the c-Met and Pim-1 kinases, which are involved in cell proliferation and survival . By binding to the ATP-binding sites of these kinases, the compound effectively blocks their activity, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Compared to other triazolo[4,3-b]pyridazine derivatives, 3-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide exhibits unique properties due to the presence of the chloro and benzamide groups. These functional groups enhance its binding affinity and specificity for certain molecular targets . Similar compounds include:
1,2,4-triazolo[4,3-a]quinoxaline derivatives: Known for their antiviral and antimicrobial activities.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: Studied for their anticancer, antimicrobial, and anti-inflammatory properties.
Biological Activity
3-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique triazolo-pyridazine moiety, which is known for various pharmacological effects. The following sections explore its biological activity, including antibacterial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The structure of 3-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 362.85 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | Not available |
Antibacterial Activity
Research has indicated that compounds similar to 3-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide exhibit significant antibacterial properties. The exact mechanism of action is not fully elucidated; however, it is hypothesized that the compound may inhibit bacterial growth by targeting specific enzymes or receptors involved in bacterial metabolism.
Case Study:
A study evaluating the antibacterial efficacy of triazolo derivatives reported that compounds with similar structural features demonstrated effective inhibition against various bacterial strains, including E. coli and Staphylococcus aureus. The results suggested a structure-activity relationship (SAR) where the presence of the triazole ring enhanced antibacterial potency .
Anticancer Activity
The compound also shows promise as an anticancer agent. A series of studies have explored the cytotoxic effects of related compounds on cancer cell lines.
Research Findings:
- Cell Proliferation Inhibition: In vitro studies demonstrated that derivatives of triazolo compounds could significantly inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. For instance, one derivative exhibited an IC50 value of 14.31 µM against MCF-7 cells .
- Mechanism of Action: The anticancer activity is believed to stem from the ability of these compounds to induce apoptosis and disrupt microtubule dynamics in cancer cells .
Table 2: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | Not specified | |
| Anticancer | HeLa | 14.31 | |
| Anticancer | MCF-7 | 8.55 |
Mechanistic Insights
The biological activity of 3-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide can be attributed to its structural characteristics that allow it to interact with biological targets effectively.
Q & A
Basic: What are the standard synthetic routes for 3-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide?
The synthesis typically involves multi-step reactions focusing on cyclization and substitution. Key steps include:
- Cyclization of hydrazinylpyridazine derivatives with reagents like diethyl ethoxymethylenemalonate to form the [1,2,4]triazolo[4,3-b]pyridazine core .
- Substitution reactions at the 6-position of the triazolopyridazine moiety using aryl chlorides or bromides under Pd-catalyzed coupling conditions .
- Amide coupling between the triazolopyridazine intermediate and 3-chlorobenzoyl chloride using carbodiimide-based reagents (e.g., EDC/HOBt) .
Methodological Tip: Optimize reaction temperatures (80–120°C) and solvent systems (DMF or THF) to improve yields.
Advanced: How can regioselectivity challenges in triazolopyridazine functionalization be addressed?
Regioselectivity issues arise during substitution at the 3- or 6-positions of the triazolopyridazine ring. Strategies include:
- Directed metalation : Use directing groups (e.g., halogens) to control Pd-catalyzed cross-coupling sites .
- Protecting group chemistry : Temporarily block reactive sites (e.g., with Boc groups) during functionalization .
- Computational modeling : Predict reactive sites using DFT calculations to guide synthetic design .
Example: highlights X-ray crystallography to confirm regiochemical outcomes in analogous triazolopyridazine derivatives.
Basic: What analytical techniques are recommended for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and amide bond formation .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight and purity .
- X-ray crystallography : Resolve ambiguous regiochemistry (e.g., distinguishing 3- vs. 6-substituted isomers) .
Advanced: How can contradictory bioactivity data across studies be resolved?
Discrepancies in antiproliferative or enzyme inhibition assays may stem from:
- Isoform-specific effects : Target enzymes like PPTases (e.g., AcpS vs. PptT isoforms) may respond differently to structural modifications .
- Assay conditions : Variability in pH, co-solvents (e.g., DMSO concentration), or cell lines can alter results. Standardize protocols using controls from .
- Metabolic stability : Evaluate compound stability in serum (e.g., via HPLC) to rule out degradation artifacts .
Basic: What are the primary biological targets of this compound?
The compound is hypothesized to target bacterial PPTase enzymes (e.g., AcpS and PptT), which are critical for post-translational modification of carrier proteins in fatty acid biosynthesis . Preliminary assays should include:
- Enzyme inhibition kinetics : Measure IC₅₀ values using malachite green phosphate detection .
- Bacterial growth assays : Test against Mycobacterium tuberculosis or Staphylococcus aureus strains .
Advanced: What strategies improve metabolic stability for in vivo studies?
- Trifluoromethyl group retention : The CF₃ group enhances lipophilicity and resistance to oxidative metabolism .
- Prodrug design : Mask polar groups (e.g., amides) with ester or carbamate linkages to improve bioavailability .
- Microsomal stability assays : Use liver microsomes to identify metabolic hotspots (e.g., cytochrome P450 sites) .
Basic: What safety precautions are required during handling?
- PPE : Wear nitrile gloves, chemical goggles, and flame-retardant lab coats .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .
Advanced: How can computational methods guide SAR studies?
- Molecular docking : Map interactions between the triazolopyridazine core and PPTase active sites (e.g., using AutoDock Vina) .
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. CF₃) with antibacterial potency .
- ADMET prediction : Tools like SwissADME assess permeability and toxicity risks early in optimization .
Basic: What solvents and reaction conditions degrade the compound?
- Avoid protic solvents : Methanol/water mixtures accelerate hydrolysis of the amide bond .
- Light sensitivity : Store in amber vials to prevent photodegradation of the triazolopyridazine ring .
Advanced: How to resolve spectral overlap in NMR analysis?
- 2D NMR techniques : Use HSQC and HMBC to assign overlapping proton signals (e.g., aromatic protons in the benzamide moiety) .
- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to simplify triazole nitrogen assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
